molecular formula C20H21N3O2S B2848750 N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 484681-60-9

N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2848750
CAS No.: 484681-60-9
M. Wt: 367.47
InChI Key: JEJNPLLQMZAFQN-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. This molecule is characterized by a distinct molecular architecture featuring a 1-methyl-1H-imidazole core, which is functionalized at the 2-position with a sulfanyl-acetamide chain and at the 5-position with a 4-methoxyphenyl group. The inclusion of the N-benzyl group in the acetamide moiety further enhances its structural complexity. This specific combination of heterocyclic, aromatic, and thioether components classifies it among a family of compounds investigated for their potential to interact with key biological targets. Compounds with structural similarities, particularly those containing the benzyl-phenyl-imidazole scaffold, have been identified as potent inhibitors of Kinesin Spindle Protein (KSP), a critical target in cancer therapeutics . KSP plays an essential role in mitotic spindle formation during cell division, and its inhibition leads to cell cycle arrest and apoptosis in proliferating cells, offering a potential mechanism for anti-cancer activity with a potentially improved safety profile compared to traditional microtubule-targeting agents . Furthermore, related heterocyclic compounds, such as certain benzimidazole derivatives, have demonstrated robust efficacy in preclinical models for ameliorating chemotherapy-induced side effects, such as intestinal mucositis, by modulating oxidative stress and suppressing key inflammatory markers like TNF-α, IL-6, and NF-κB . The synthetic route for analogous molecules often involves nucleophilic displacement reactions, such as the reaction of a benzimidazole-2-thione precursor with a halogenated carbonyl compound, followed by further functionalization . This product is provided as a high-purity solid for research applications. It is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should employ standard laboratory safety practices, including the use of personal protective equipment.

Properties

IUPAC Name

N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-23-18(16-8-10-17(25-2)11-9-16)13-22-20(23)26-14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJNPLLQMZAFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and an amine source under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

    Benzylation: The final step involves the benzylation of the thioether-imidazole intermediate using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Imidazole vs. Benzimidazole Derivatives

  • Target Compound : The imidazole core (1-methyl-1H-imidazole) is substituted with 4-methoxyphenyl at the 5-position and linked via a sulfanyl group to the acetamide backbone.
  • N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) : Features a benzimidazole core with a methylsulfonyl group and ethyl substitution. Benzimidazole derivatives often exhibit enhanced metabolic stability compared to imidazoles, but the bulkier structure may reduce solubility .
  • N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) : Incorporates a benzimidazole ring with a tosyl group, showing distinct electronic effects due to sulfonamide substitution .

Imidazole vs. Oxadiazole/Thiadiazole Derivatives

  • N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t): Replaces the imidazole with an oxadiazole ring, linked to an indole group. Oxadiazoles are known for their electron-withdrawing properties, which may influence redox activity or hydrogen bonding .
  • 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide : Uses a thiadiazole core, which can enhance π-π stacking interactions but may reduce bioavailability due to higher hydrophobicity .

Substituent Effects

Methoxyphenyl vs. Chlorophenyl/Sulfonyl Groups

  • N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide : Chlorine substituents introduce electron-withdrawing effects, which may increase metabolic resistance but reduce solubility .
  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide : Fluorine and methylsulfinyl groups enhance polarity and chiral recognition, critical for receptor selectivity .

Benzyl vs. Pyridyl/Cyclopropyl Modifications

  • The benzyl group in the target compound may enhance lipophilicity, aiding membrane penetration.

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Reported Bioactivity Reference
N-Benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole 4-Methoxyphenyl, Benzyl Not reported N/A -
N-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide Imidazole 4-Methoxyphenyl 277.34 N/A
N-Benzyl-2-((1-methyl-1H-imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4a) Imidazole Sulfamoylphenyl, Benzyl Not reported Carbonic anhydrase inhibition
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8t) Oxadiazole Indole, Chlorophenyl 428.5 LOX inhibition (IC₅₀: 12.3 µM)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-(methylsulfinyl)imidazol-5-yl]pyridyl}acetamide Imidazole 4-Fluorophenyl, Methylsulfinyl Not reported Kinase inhibition

Biological Activity

N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C20_{20}H21_{21}N3_3O4_4S
  • Molecular Weight : 399.5 g/mol
  • CAS Number : 922073-07-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure enables it to bind effectively to these targets, modulating their activity and initiating biochemical pathways that can lead to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including carbonic anhydrases (CAs), which are crucial in regulating physiological pH and fluid balance. For instance, studies have shown that related compounds exhibit selective inhibition against CA IX with IC50_{50} values ranging from 10.93 to 25.06 nM, indicating a potential for targeted cancer therapies .
  • Induction of Apoptosis : In vitro studies have demonstrated that N-benzyl derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. This effect is evidenced by significant increases in annexin V-FITC positive cells, suggesting a mechanism that could be harnessed for cancer treatment .
  • Antibacterial and Antifungal Activities : The compound has shown promise against various bacterial strains and fungi, with mechanisms involving the inhibition of protein synthesis and biofilm formation. Such activities are critical in combating resistant strains of bacteria .

Biological Activity Overview

Activity TypeDescriptionReference
Enzyme Inhibition Selective inhibition of carbonic anhydrases (CA IX)
Apoptosis Induction Significant increase in apoptotic cells in MDA-MB-231 cell line
Antibacterial Effective against Gram-positive bacteria; mechanism involves protein synthesis inhibition
Antifungal Inhibitory effects on fungal biofilms; potential for treating candidiasis

Case Study 1: Cancer Cell Lines

A study investigated the effects of N-benzyl derivatives on the MDA-MB-231 breast cancer cell line. The results indicated a substantial increase in apoptotic markers when treated with the compound, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antibacterial properties of similar imidazole derivatives. The findings revealed that these compounds exhibited significant antibacterial activity against resistant strains, highlighting their potential role in developing new antimicrobial therapies.

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